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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrol-2(5H)-one

Cat. No.: B082768 Get Quote

A comprehensive analysis of the biological activities of 1-Methyl-1H-pyrrol-2(5H)-one and its

derivatives reveals a versatile scaffold with significant potential in drug discovery. These

compounds have been investigated for a range of therapeutic applications, including

anticancer, antifungal, anti-inflammatory, and antibacterial activities. This guide compares the

performance of various derivatives, presenting key experimental data and methodologies to

provide a clear overview for researchers and drug development professionals.

Anticancer Activity
Derivatives of the pyrrole core have demonstrated notable cytotoxic and antiproliferative effects

against a variety of human cancer cell lines. The screening of these compounds has identified

several promising candidates with potent activity.

One study focused on a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, identifying a

compound designated as "1d" with strong anti-proliferative activity across multiple cancer cell

lines.[1] This compound was found to induce S-phase cell cycle arrest and apoptosis.[1]

Further investigation revealed that its apoptotic effect is partly dependent on the activation of

p53, a critical tumor suppressor protein.[1] The antitumor activity of compound 1d was also

confirmed in vivo using xenograft tumor models.[1]

Another study explored new pyrrole hydrazones, with compound "1C" being the most selective

against human melanoma cells (SH-4), exhibiting an IC50 value of 44.63 ± 3.51 μM.[2] This

compound was shown to induce apoptosis and cause cell cycle arrest in the S phase.[2]

Similarly, derivatives of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones have shown micromolar
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inhibitory growth efficacy against breast cancer (MCF-7), leukemia (MOLT-4), and

promyelocytic leukemia (HL-60) cell lines.[3]

The broader class of pyrrolomycins, which are structurally related halogenated pyrroles, also

exhibit potent cytotoxic activity against various cancer cell lines, often with submicromolar IC50

concentrations.[4]

Comparative Data: Anticancer Activity of Pyrrole
Derivatives
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Compound
Class/Derivative

Cancer Cell Line IC50 (µM) Reference

5-hydroxy-1H-pyrrol-

2-(5H)-one (1d)
HCT116 (Colon)

Potent (exact value

not specified)
[1]

Pyrrole Hydrazone

(1C)
SH-4 (Melanoma) 44.63 ± 3.51 [2]

2,5-dihydro-1H-

pyrrole-2-carboxylate

(4d)

MCF-7 (Breast) 19.8 [3]

2,5-dihydro-1H-

pyrrole-2-carboxylate

(4d)

MOLT-4 (Leukemia) 15.3 [3]

2,5-dihydro-1H-

pyrrole-2-carboxylate

(4d)

HL-60 (Leukemia) 17.6 [3]

5-((1-methyl-pyrrol-2-

yl) methyl)-4-

(naphthalen-1-

yl)-1,2,4-triazoline-3-

thione (C15)

HT29 (Colon) 1058.02 [5]

Mn(C15)Cl2MeOH

Complex (1)
HT29 (Colon) 654.31 [5]

Mn(C15)Cl2MeOH

Complex (1)
A549 (Lung) 794.37 [5]

Ni(C15)Cl2MeOH

Complex (3)
HT29 (Colon) 1064.05 [5]

Experimental Protocols

MTT Assay for Cytotoxicity: The antiproliferative activity of the pyrrole derivatives is commonly

assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of

formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such

as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50)

is calculated from the dose-response curve.[3][5]
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Caption: Proposed mechanism of action for an antitumor pyrrole derivative.

Antifungal and Antibacterial Activity
The 1-methyl-1H-pyrrole scaffold has also been utilized to develop potent antimicrobial agents.

A series of novel 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles demonstrated significant

antifungal activity.[6] Specifically, compound 9c from this series was found to be equipotent or

more potent than the standard drug fluconazole against various strains of Candida and

Aspergillus.[6] Another compound, 9d, showed activity comparable to fluconazole.[6] The

structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring play

a crucial role in the antifungal potency.[7]

In the realm of antibacterial research, pyrrole-2-carboxylate and pyrrole-2-carboxamide

derivatives have been identified as promising pharmacophores.[8] One derivative, ethyl-4-{[-(1-

(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC),

exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium

tuberculosis H37Rv, which is comparable to the standard drug ethambutol.[8]
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Comparative Data: Antimicrobial Activity of Pyrrole
Derivatives

Compound
Target
Organism

MIC (µg/mL)
Reference
Drug

MIC (µg/mL) Reference

Antifungal

9c
Candida

albicans
1-4 Fluconazole - [6]

9c
Candida

krusei
1-4 Fluconazole - [6]

9c
Candida

parapsilosis
1-4 Fluconazole - [6]

9d
Various

Candida spp.

Comparable

to

Fluconazole

Fluconazole - [6]

Antibacterial

ENBHEDPC

M.

tuberculosis

H37Rv

0.7 Ethambutol 0.5 [8]

5a
Enterococcus

faecalis
0.25 µM - - [9]

5g
Enterococcus

faecalis
0.25 µM - - [9]

Experimental Protocols

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC)

for antibacterial and antifungal activity is typically determined using the broth microdilution

method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a

suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a specific
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concentration (e.g., 5 x 10⁵ CFU/mL).

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no

drug) and negative (broth only) controls are included.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria; 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity
Certain derivatives of the related 1H-pyrrole-2,5-dione structure have been synthesized and

evaluated for their anti-inflammatory properties.[10] These compounds were tested for their

ability to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the

production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis

Factor-alpha (TNF-α). The results indicated that several of the synthesized compounds

significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with one

compound, in particular, showing the strongest inhibition of pro-inflammatory cytokine

production.[10] This highlights another promising therapeutic avenue for pyrrole-based

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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